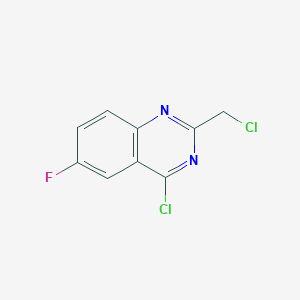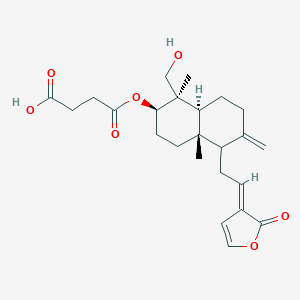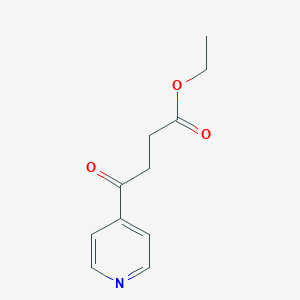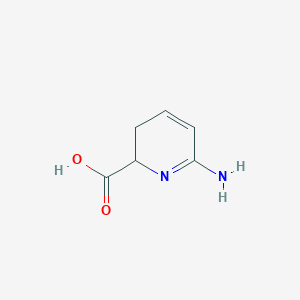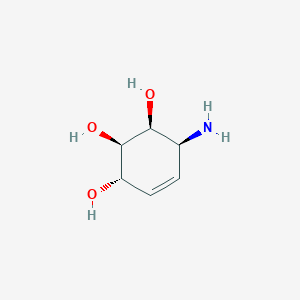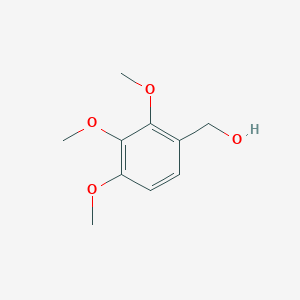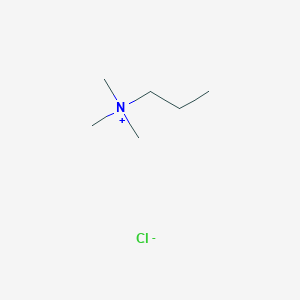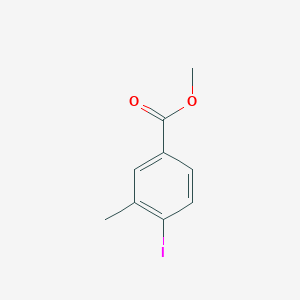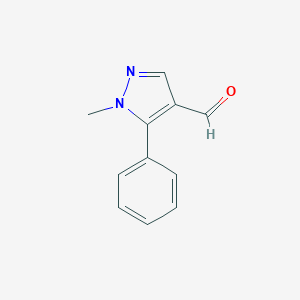
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives has been explored in several studies. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with their structures confirmed by elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography for an intermediate . Another study reported the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, which were used as precursors in Sonogashira-type cross-coupling reactions to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, and subsequent transformations to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides . Additionally, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared as a versatile intermediate for new pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied. X-ray diffraction analysis was used to determine the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . In another study, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, with results in agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been characterized through various analyses. For example, the frontier molecular orbital analysis of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicated charge transfer within the molecule, and molecular docking studies suggested potential phosphodiesterase inhibitory activity . The Sonogashira-type reactions and subsequent transformations of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes demonstrated the versatility of these compounds in synthesizing pyrazolo[4,3-c]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these pyrazole derivatives have been explored in various contexts. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on photophysical properties . The antibacterial screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids revealed that some derivatives exhibit significant antibacterial activity .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and their crystal structures analyzed. These analyses provide insights into the molecular geometry and bonding features of these compounds, which are crucial for their application in various fields of research (Xu & Shi, 2011).
Antimicrobial and Antioxidant Activities
Research has demonstrated that certain derivatives of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde exhibit antimicrobial and antioxidant activities. For instance, some synthesized compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Spectroscopic and Biological Investigations
The structure and biological properties of pyrazole-appended quinolinyl chalcones, derived from 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, have been studied. These compounds display promising anti-microbial properties, making them relevant in the field of medicinal chemistry (Prasath et al., 2015).
Dyeing Properties
The compound has been used in the synthesis of new heterocycles with dyeing properties. These derivatives have been shown to possess dyeing performance and fastness, indicating potential applications in the textile industry (Bagdatli & Ocal, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMVCAXLQMJYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383697 | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
154927-01-2 | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)
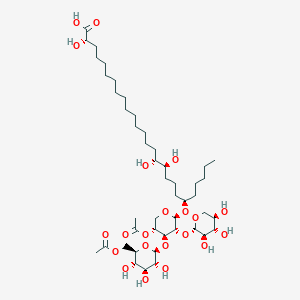
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
